2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
CAS No.:
Cat. No.: VC16687295
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N5O |
|---|---|
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 2-amino-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11) |
| Standard InChI Key | BPNSLLMDTGXGFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=N1)C(=O)NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
The core structure of 2-amino-3H,4H-imidazo[2,1-f] triazin-4-one features a fused imidazo-triazinone system with an amino substituent at position 2. Its molecular formula is C₅H₄N₅O, with a molecular weight of 166.12 g/mol. Key structural attributes include:
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Imidazole ring: Provides hydrogen bond donor (HBD) and acceptor (HBA) sites critical for molecular interactions.
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Triazinone moiety: Introduces rigidity and electronic diversity, enhancing binding affinity to enzymatic pockets.
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Amino group: Serves as a functional handle for further derivatization or direct participation in hydrogen bonding .
Comparative analysis with its brominated analog, 7-bromo-3H,4H-imidazo[2,1-f] triazin-4-one (CAS 1235374-52-3), reveals a molecular weight increase to 215.01 g/mol upon bromine substitution, highlighting the scaffold’s adaptability for halogenation .
Synthetic Methodologies
Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB-3CR)
The GBB-3CR enables efficient assembly of the imidazo-triazinone core. A one-pot, two-step protocol involves:
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Formation of 1-amino-3-benzylguanidine hydroiodide via reaction of hydrazinecarbothioamide hydroiodide with benzylamine .
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Cyclization with ethyl 2-amino-2-thioxoacetate under basic conditions (K₂CO₃/DMSO), yielding 1,2,4-triazin-5-ones as intermediates .
This method achieves moderate to good yields (37–49%) and permits diversification through varying benzyl protecting groups .
Alternative Cyclization Approaches
A complementary route employs ethyl oxalyl chloride for intramolecular cyclization of 3,6-diamino-1,2,4-triazin-5-ones. Key steps include:
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Acylation at N-2 using ethyl oxalyl chloride in tetrahydrofuran (THF).
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Deprotection under acidic conditions to furnish the imidazo[2,1-f][1, triazin-4-one core .
This method is notable for regioselectivity and compatibility with diverse substituents, enabling library synthesis for structure-activity relationship (SAR) studies .
Pharmacological Relevance
Guanine Isosterism and Nucleobase Mimicry
The compound’s HBA–HBD–HBD triad mirrors guanine’s hydrogen-bonding pattern, enabling it to mimic guanine in DNA/RNA interactions or GTP-binding proteins. This property has been exploited in:
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Antiviral agents: Disruption of viral polymerase activity.
Phosphodiesterase (PDE) Inhibition
Structural analogs, such as imidazo[5,1-f] triazin-4(3H)-one, form the core of PDE5 inhibitors (e.g., vardenafil). The target compound’s triazinone ring interacts with PDE5’s catalytic domain, enhancing cGMP levels and vasodilation .
Comparative Data on Derivatives
Future Directions and Challenges
Optimization of Synthetic Efficiency
Current methodologies suffer from moderate yields and multi-step sequences. Future work may explore:
Expanding Therapeutic Applications
Ongoing research targets:
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